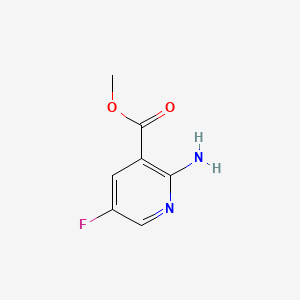![molecular formula C49H45N5 B597089 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine CAS No. 1223020-29-8](/img/structure/B597089.png)
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Vue d'ensemble
Description
“2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine” is a versatile organic catalyst used in a variety of reactions . It acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes .
Synthesis Analysis
The synthesis of this compound involves the reaction of nitromethane, DIPEA, and tert-butyl benzylidenecarbamate at room temperature. After being stirred for 24 hours, the reaction mixture is quenched by saturated NaHCO3 aq., extracted with dichloromethane, and dried over Na2SO4 .Molecular Structure Analysis
The molecular formula of this compound is C49H45N5, and its molecular weight is 703.9 g/mol . The structure of this compound includes a pyridine ring substituted at the 2 and 6 positions with imidazolidine rings, which are further substituted with phenyl groups .Chemical Reactions Analysis
This compound has been used as a catalyst in asymmetric Friedel-Crafts reactions and the preparation of chiral quaternary N,O-acetals . It has also been used in the nitro-Mannich reaction of isatin-derived N-Boc ketimines for the asymmetric synthesis of chiral 3-substituted 3-amino-2-oxindoles .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a high logP value of 8.7, indicating that it is highly lipophilic . It has two hydrogen bond donors and five hydrogen bond acceptors .Applications De Recherche Scientifique
Catalyse
PyBidine a montré un potentiel en tant que catalyseur en raison de sa capacité à stabiliser les états de transition et les intermédiaires dans les réactions chimiques. Sa structure rigide peut fournir un environnement approprié pour l'accélération des réactions, en particulier dans le domaine de la synthèse asymétrique où les catalyseurs chiraux sont essentiels. Le squelette du composé, qui comprend un cycle pyridine, est connu pour faciliter le transfert d'électrons, un aspect clé des processus catalytiques .
Conception de médicaments
En chimie médicinale, les dérivés de PyBidine sont précieux pour la conception de médicaments. Le noyau pyridine est un motif courant dans les médicaments approuvés par la FDA, et les modifications de ce noyau peuvent conduire à des composés ayant une variété d'activités biologiques. La structure de PyBidine permet la création de multiples sites de liaison, ce qui en fait un échafaudage polyvalent pour le développement de nouveaux produits pharmaceutiques ayant des propriétés antivirales, antimicrobiennes et anticancéreuses potentielles .
Chimie organométallique
PyBidine peut agir comme un ligand dans les complexes organométalliques. Sa capacité à se coordonner aux ions métalliques la rend utile dans la synthèse de catalyseurs organométalliques, qui sont essentiels dans les réactions chimiques industrielles. Ces complexes peuvent également présenter des propriétés photophysiques uniques, ce qui en fait des candidats pour des applications dans la détection et la luminescence .
Science des matériaux
Les attributs structurels de PyBidine la rendent appropriée pour le développement de matériaux avancés. Son incorporation dans des polymères ou des structures peut conduire à des matériaux aux propriétés commutables, tels que des matériaux à transition de spin qui répondent à des stimuli externes comme la température ou la lumière. Cette application est particulièrement pertinente dans la création de matériaux intelligents pour l'électronique et les dispositifs de stockage de la mémoire .
Biocatalyse
Les composés liés à PyBidine ont été utilisés en biocatalyse, où ils servent d'intermédiaires dans les réactions enzymatiques. La structure du composé peut être adaptée pour s'adapter aux sites actifs des enzymes, améliorant ainsi l'efficacité des biotransformations. Cette application est importante en chimie verte, où l'on recherche des méthodes durables pour la synthèse chimique .
Sensing et détection
En raison de ses propriétés électroniques, PyBidine peut être utilisé dans le développement de capteurs électrochimiques. Ces capteurs peuvent détecter diverses substances en fonction des changements des propriétés électriques du matériau contenant PyBidine lors de l'interaction avec l'analyte cible. Cette application est cruciale dans la surveillance environnementale et le diagnostic .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2/t44-,45-,46-,47-,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWFDEFJSJPDND-CTRFHGHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N[C@H]2C3=NC(=CC=C3)[C@@H]4N[C@H]([C@@H](N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H45N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673112 | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223020-29-8 | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine (PyBidine) and what are its key structural features?
A1: this compound, commonly referred to as PyBidine, is a chiral N,N,N-tridentate ligand. It features a central pyridine ring flanked by two imidazolidine rings. Each imidazolidine ring bears a benzyl group and two phenyl groups, contributing to its chiral environment. [, , ]
Q2: How does PyBidine interact with metal ions, and what is the significance of this interaction?
A2: PyBidine acts as a ligand, readily coordinating with various metal ions, including copper, nickel, and cobalt, through its nitrogen atoms. This coordination forms chiral metal complexes. [, , , , , , , , , , , , ] The spatial arrangement of the PyBidine ligand around the metal center creates a chiral environment, crucial for its application in asymmetric catalysis. [, , ]
Q3: What types of reactions can PyBidine-metal complexes catalyze?
A3: PyBidine-metal complexes have shown remarkable catalytic activity in a variety of asymmetric reactions, including:
Q4: How does the structure of PyBidine influence its catalytic activity and selectivity?
A4: The two imidazolidine rings in PyBidine act as "chiral fences," influencing the approach of reactants to the metal center and favoring the formation of one enantiomer over the other. [, ] Modifications to the PyBidine structure, such as the introduction of a tosyl substituent (Ts-PyBidine), can further impact its catalytic performance. [] Understanding the structure-activity relationship (SAR) of PyBidine derivatives is crucial for optimizing catalyst design and achieving desired enantioselectivities in various reactions.
Q5: Are there any computational studies on PyBidine-metal complexes?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of PyBidine-Cu(OTf)2 catalyzed [3+2] cycloaddition reactions. [] These calculations, combined with X-ray crystallographic analysis of the catalyst complex, have provided insights into the activation of substrates and the origin of enantioselectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester](/img/no-structure.png)
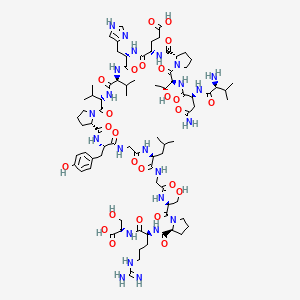

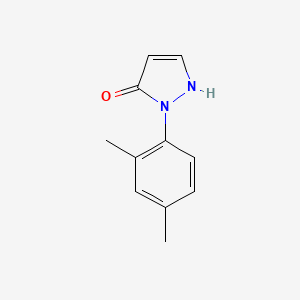
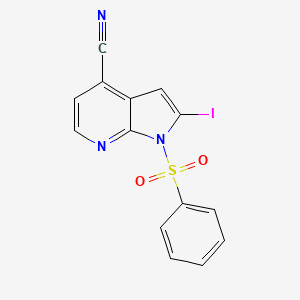




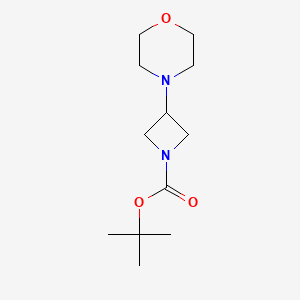
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)
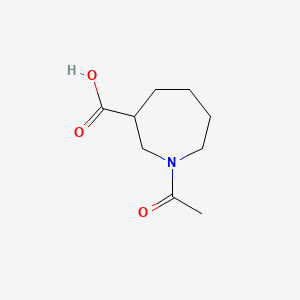
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
